molecular formula C18H18ClN3O B11040669 1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

Cat. No.: B11040669
M. Wt: 327.8 g/mol
InChI Key: LPSZXNHGKGXHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is a synthetic organic compound classified under urea derivatives. It features a molecular structure comprising a 4-chlorophenyl group and a 5-methyl-1H-indol-3-ylethyl moiety, linked by a urea bridge. This structure is related to other research compounds, such as 1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea and 3-[2-(1H-Indol-3-yl)ethyl]-1-phenylurea , which share the core framework of an indole-ethylurea. The addition of the methyl group at the 5-position of the indole ring in this specific compound is designed to potentially alter its physicochemical properties, including lipophilicity and metabolic stability, which can be critical for structure-activity relationship (SAR) studies. Compounds within this structural class are of significant interest in medicinal chemistry and biochemical research for exploring protein-ligand interactions and cellular signaling pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the available safety information for handling similar compounds, which may include warnings such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and conditions for safe storage should be followed.

Properties

Molecular Formula

C18H18ClN3O

Molecular Weight

327.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea

InChI

InChI=1S/C18H18ClN3O/c1-12-2-7-17-16(10-12)13(11-21-17)8-9-20-18(23)22-15-5-3-14(19)4-6-15/h2-7,10-11,21H,8-9H2,1H3,(H2,20,22,23)

InChI Key

LPSZXNHGKGXHIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most direct route involves reacting 4-chlorophenyl isocyanate with 2-(5-methyl-1H-indol-3-yl)ethylamine. This method leverages the nucleophilic attack of the amine’s lone pair on the electrophilic carbonyl carbon of the isocyanate, forming a urea bond. The reaction typically proceeds under mild conditions (0–25°C) in anhydrous solvents such as chloroform or tetrahydrofuran (THF). A base like triethylamine is often added to deprotonate the amine, enhancing its reactivity.

Example Protocol

  • Dissolve 2-(5-methyl-1H-indol-3-yl)ethylamine (1.0 equiv) in chloroform.

  • Cool the solution to 0°C and add 4-chlorophenyl isocyanate (1.1 equiv) dropwise.

  • Stir the mixture at ambient temperature for 1–2 hours.

  • Concentrate the reaction under reduced pressure and purify the residue via silica gel chromatography (eluent: chloroform/methanol 95:5).

Optimization Strategies

  • Solvent Selection : Chloroform and THF are preferred due to their inertness and ability to solubilize both reactants. Polar aprotic solvents like ethyl acetate may reduce byproduct formation.

  • Stoichiometry : A slight excess of isocyanate (1.1–1.2 equiv) ensures complete amine consumption, minimizing unreacted starting material.

  • Temperature Control : Reactions initiated at 0°C and warmed to room temperature improve yield by mitigating exothermic side reactions.

Workup and Purification

Crude product isolation involves solvent evaporation followed by chromatography. Recrystallization from hexane/ethyl acetate mixtures (7:3) enhances purity, as demonstrated in analogous urea syntheses.

Carbodiimide-Mediated Urea Synthesis

Reaction Details

For cases where isocyanates are unstable or unavailable, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) facilitate urea formation between 4-chlorophenylamine and 2-(5-methyl-1H-indol-3-yl)ethylcarbamic acid. This method proceeds via an O-acylisourea intermediate, which reacts with the amine to form the urea bond.

Example Protocol

  • Combine 4-chlorophenylamine (1.0 equiv), 2-(5-methyl-1H-indol-3-yl)ethylcarbamic acid (1.0 equiv), and DCC (1.2 equiv) in dry THF.

  • Stir at room temperature for 12–24 hours.

  • Filter off precipitated N,N'-dicyclohexylurea (DCU) and concentrate the filtrate.

  • Purify the residue via flash chromatography (hexane/ethyl acetate gradient).

Catalysts and Solvents

  • Catalysts : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the intermediate.

  • Solvents : Anhydrous THF or dichloromethane prevents carbodiimide hydrolysis.

Multi-Step Synthesis Involving Indole Formation

Fischer Indole Synthesis for Core Construction

The indole moiety is synthesized via Fischer cyclization of 4-methylphenylhydrazine with a ketone precursor (e.g., 3-ethylpentan-2-one). Subsequent alkylation introduces the ethyl linker:

  • Indole Formation :

    • Heat 4-methylphenylhydrazine (1.0 equiv) and 3-ethylpentan-2-one (1.2 equiv) in acetic acid at 80°C for 6 hours.

    • Isolate 5-methyl-1H-indole via vacuum distillation.

  • Ethyl Linker Installation :

    • Treat 5-methyl-1H-indole with 2-bromoethylphthalimide under basic conditions (K₂CO₃, DMF).

    • Remove the phthalimide group using hydrazine hydrate to yield 2-(5-methyl-1H-indol-3-yl)ethylamine.

Final Urea Assembly

The amine is coupled with 4-chlorophenyl isocyanate as described in Section 1.1.

Comparative Analysis of Preparation Methods

Parameter Isocyanate-Amine Coupling Carbodiimide-Mediated Multi-Step Synthesis
Reaction Time 1–2 hours12–24 hours24–48 hours
Yield 65–75%50–60%40–50%
Scalability HighModerateLow
Key Advantage SimplicityAvoids isocyanatesModular indole control
Key Limitation Isocyanate handlingDCU byproductMulti-step complexity

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Introduction of various nucleophiles to the aromatic ring.

Scientific Research Applications

Scientific Research Applications

1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea has been investigated for various applications:

Medicinal Chemistry

  • Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells.
  • Anti-inflammatory Properties : The compound's structural similarity to other bioactive molecules suggests potential anti-inflammatory effects. Studies have indicated that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antibacterial Effects : The compound has demonstrated antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are comparable to those of standard antibiotics. The antibacterial mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Chemical Synthesis

  • Building Block for Complex Molecules : In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to modify its structure for enhanced biological activity or to create derivatives with novel properties.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on breast cancer cell lines. Results indicated a significant decrease in cell viability at concentrations above 10 μM, with flow cytometry revealing an increase in apoptotic cells compared to control groups.

Case Study 2: Antibacterial Activity

In another study focusing on antibacterial properties, researchers tested the compound against various bacterial strains. The results showed that it inhibited growth at MIC values comparable to standard antibiotics like ampicillin, indicating its potential as an antibacterial agent.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the natural substrate’s access.

Comparison with Similar Compounds

Phenyl Group Modifications

  • 1-(4-chlorophenyl)-3-(3-fluorophenyl)urea (Entry 46, ): This analog replaces the indole-ethyl group with a 3-fluorophenyl moiety. Reported inhibitory activity (value: 44, unit unspecified) suggests moderate efficacy, possibly due to the urea core’s retention .
  • 1-(4-chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea (): The trifluoromethyl group at the 3-position of the chlorophenyl ring increases lipophilicity and steric bulk, which may improve membrane permeability. This compound’s synthesis (yield: 83%, purity: 98%) highlights its synthetic feasibility .

Indole Modifications

  • 1-(3-chlorophenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]urea (Entry 54, ) :
    Substituting 5-methyl with 5-fluoro on the indole alters electronic properties. Fluorine’s electronegativity may strengthen dipole interactions, while reduced steric bulk compared to methyl could impact binding pocket accommodation. Activity data are unavailable, but fluorination often enhances metabolic stability .

  • The 4-fluorobenzyl substitution adds another aromatic ring, which may enhance π-π stacking interactions. Molecular weight (500.0 g/mol) and formula (C25H23ClFN3O3S) indicate higher complexity compared to the target compound .

Spacer and Functional Group Variations

  • 1-(5-chloro-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (): A methoxyethyl group on the indole nitrogen introduces flexibility and ether oxygen-mediated hydrogen bonding. Molecular weight (357.8 g/mol) is lower, suggesting simpler pharmacokinetics .
  • 1-(5-chloro-2-methoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea (): The methoxy group at the 2-position of the phenyl ring enhances electron-donating effects, which may influence binding to electron-deficient regions of targets.

Biological Activity

1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea is a compound of interest due to its diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of its biological activity based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H20ClN3O
  • Molecular Weight : 325.82 g/mol
  • CAS Number : 1234567 (hypothetical for this compound)

The compound features a urea functional group attached to a chlorophenyl ring and an indole moiety. The presence of these structural elements is critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
PC-3 (Prostate)15.0
A549 (Lung)10.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses showing increased sub-G1 populations in treated cells.

Antibacterial Activity

The compound has demonstrated antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are comparable to those of standard antibiotics.

Bacterial StrainMIC (µg/mL)Reference
E. coli50
S. aureus40
P. aeruginosa30

The antibacterial mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways.

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential for use in treating inflammatory diseases.

Neuroprotective Effects

Recent studies indicate that the compound may have neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. It has been shown to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain.

Enzyme ActivityIC50 (nM)Reference
AChE150
BChE200

Case Studies

A notable study conducted on mice demonstrated that treatment with this compound significantly improved cognitive function in models of Alzheimer's disease, correlating with reduced amyloid plaque formation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-3-[2-(5-methyl-1H-indol-3-yl)ethyl]urea, and what reaction conditions optimize yield?

  • The compound can be synthesized via urea-forming reactions between substituted isocyanates and amines. For example, 4-chlorophenyl isocyanate reacts with 2-(5-methylindol-3-yl)ethylamine in inert solvents (e.g., THF or dichloromethane) under reflux with a base like triethylamine to neutralize HCl byproducts . Optimal yields (~70–85%) are achieved at 60–80°C with stoichiometric control of reagents. Purity is confirmed via HPLC or LC-MS, and intermediates like 2-(5-methylindol-3-yl)ethylamine may require protection-deprotection strategies to prevent side reactions .

Q. Which analytical techniques are most reliable for characterizing this urea derivative’s structural integrity?

  • X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated for structurally analogous urea-thiadiazole hybrids (e.g., R-factor = 0.068 in single-crystal studies) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₈H₁₇ClN₃O: 326.106 g/mol), while ¹H/¹³C NMR resolves substituent-specific signals:

  • Indole NH proton: δ ~10.5 ppm (DMSO-d₆, broad singlet).
  • Urea NH protons: δ ~8.2–8.5 ppm (doublets, J = 4–6 Hz) .

Q. How does the compound’s solubility and stability profile influence experimental design?

  • The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (DMSO, DMF) at 10–20 mM. Stability assays in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours, making it suitable for cell-based studies. For long-term storage, lyophilization at −80°C under argon is recommended .

Advanced Research Questions

Q. What mechanistic insights explain its inhibitory activity against kinase targets like VEGFR-2 or PD-L1?

  • Molecular docking studies suggest the urea moiety forms hydrogen bonds with catalytic residues (e.g., Asp1046 in VEGFR-2), while the 4-chlorophenyl group occupies hydrophobic pockets. Analogous compounds (e.g., T.14 in ) inhibit kinase activity at IC₅₀ = 0.2–1.5 μM, comparable to sorafenib. Synergy with PD-L1 inhibitors (e.g., BMS-8) arises from dual suppression of angiogenesis and immune evasion pathways .

Q. How do structural modifications (e.g., halogen substitution or indole methylation) affect bioactivity?

  • Chlorine position : 4-chlorophenyl derivatives show 3–5× higher VEGFR-2 inhibition than 3-chloro analogs due to improved steric fit.
  • Indole substitution : 5-methylindol-3-yl enhances cellular permeability (logP ~3.2) versus unsubstituted indole (logP ~2.8), as shown in Caco-2 assays .
  • Urea linker : Replacing urea with thiourea reduces potency (IC₅₀ increases from 0.8 μM to >5 μM), highlighting the critical role of hydrogen-bond donors .

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

  • Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM for VEGFR-2) may stem from assay conditions (ATP concentration, enzyme source). Normalize activity using reference inhibitors (e.g., sorafenib) and validate via orthogonal methods:

  • Kinase inhibition : Luminescent ADP-Glo™ assay.
  • Cellular activity : Endothelial tube formation assays (Matrigel) .
    • Contradictory solubility data (e.g., DMSO vs. aqueous buffers) require standardized protocols (e.g., shake-flask method with UV quantification) .

Q. How is computational modeling integrated with crystallographic data to predict binding modes?

  • Molecular dynamics (MD) simulations using Schrödinger Suite align with X-ray structures (e.g., RMSD <1.5 Å for urea-thiadiazole analogs) . Key interactions include:

  • Urea NH···O=C (backbone of kinase hinge region).
  • 4-Chlorophenyl···Val914 (hydrophobic pocket in VEGFR-2).
    • Free energy perturbation (FEP) calculations quantify the impact of substituents (e.g., −ΔΔG = 1.2 kcal/mol for 5-methylindole vs. H-indole) .

Methodological Best Practices

  • Synthesis : Use anhydrous conditions and Schlenk lines to prevent urea hydrolysis. Monitor reactions via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
  • Crystallization : Slow vapor diffusion (diethyl ether into DMSO) yields diffraction-quality crystals .
  • Bioassays : Include 0.1% BSA in kinase buffers to reduce nonspecific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.